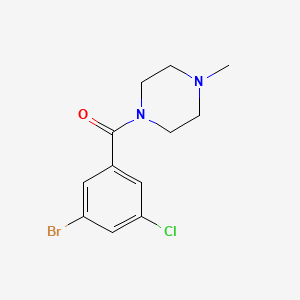

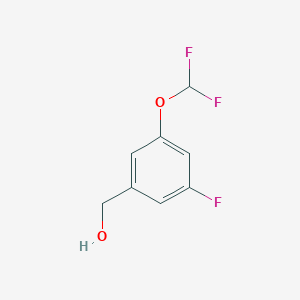

![molecular formula C10H4N4O2 B1434952 Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) CAS No. 1394221-73-8](/img/structure/B1434952.png)

Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)

Vue d'ensemble

Description

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a π-conjugated system that has been utilized as an effective electron-accepting unit . It is known to function effectively in organic solar cells (OSCs) due to its ability to lower the band gap, enhance interchain packing, and improve the charge mobility of the resulting polymer . It has been used in the development of new electron-accepting systems for application as nonfullerene acceptors in OSCs .

Synthesis Analysis

The synthesis of “Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” involves the sequential introduction of amino functional groups into 1,5-difluoronapthalene derivatives to form fluorinated tetraaminonapthalene derivatives, followed by the formation of thiadiazole rings .

Molecular Structure Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a doubly 2,1,3-benzobisthiadiazole (BTz)-fused heteroaromatic molecule . The molecular structure can be fine-tuned by the choice of the substituent on the thiophene rings .

Chemical Reactions Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” has been used as a key electron-deficient unit in the development of nonfullerene acceptors . The absorption behavior as well as frontier-orbital energy levels can be fine-tuned by the choice of the substituent on the thiophene rings .

Physical And Chemical Properties Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” exhibits strong aggregations both in solution and as thin films . The photophysical and physicochemical measurements showed that the absorption behavior as well as frontier-orbital energy levels can be fine-tuned by the choice of the substituent on the thiophene rings .

Applications De Recherche Scientifique

Polymer Solar Cells

- Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives have been utilized in the design of narrow-bandgap π-conjugated polymers for polymer solar cells. These polymers exhibit high power conversion efficiencies, demonstrating their potential for practical applications in solar energy harvesting (Jin et al., 2016).

Charge Transport and Electronic Properties

- Research on π-conjugated polymers incorporating naphtho[1,2-c:5,6-c']bis[1,2,5]oxadiazole has revealed significant insights into their physicochemical properties, structures, and charge transport properties. These findings are crucial for the development of materials with tailored electronic characteristics for various technological applications (Kawashima et al., 2015).

Semiconductor Polymers

- Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) based polymers have been explored for their potential in semiconductor applications. These polymers have been shown to form highly efficient semiconducting materials, suitable for use in electronic devices like transistors (Kawashima et al., 2013).

Optoelectronic Applications

- The development of conjugated polymers based on naphtho[1,2-c:5,6-c']bis(2-octyl-[1,2,3]triazole) has shown promising results for optoelectronic applications. These polymers exhibit medium bandgaps and high performance in bulk-heterojunction solar-cell devices, highlighting their potential in the field of optoelectronics (Dong et al., 2013).

Organic Solar Cells

- Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) based polymers have been specifically designed for organic solar cells. They display deep highest occupied molecular orbital energy levels and broad absorption bands, contributing to efficient solar energy conversion (Liu et al., 2015).

Material Synthesis and Properties

- Studies have focused on synthesizing and understanding the properties of naphtho[1,2-c:5,6-c']bis[1,2,5]oxadiazole derivatives, contributing to the development of advanced materials with unique properties suitable for various applications in materials science and engineering (Gyul’maliev et al., 1973).

Crystallography and Molecular Structure

- Research in crystallography has provided insights into the molecular structures of naphtho[1,2-c:5,6-c']bis[1,2,5]oxadiazole based compounds. Understanding these structures is crucial for the design and synthesis of new materials with desired properties (Ganin et al., 2011).

Advanced Functional Materials

- Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives have been explored for their potential in creating advanced functional materials. These materials hold promise for applications in areas such as photovoltaics, electronics, and other high-tech industries, owing to their unique electronic and optical properties (Thibault et al., 2003).

Mécanisme D'action

Target of Action

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is primarily targeted towards the development of high-performance semiconducting polymers . It is utilized for the synthesis of donor-acceptor copolymers .

Mode of Action

The compound contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer . This interaction with its targets results in a change in the properties of the polymer, making it a high-performance semiconductor .

Biochemical Pathways

The compound is involved in the pathway of synthesizing high-performance semiconducting polymers . The process involves a direct borylation reaction on the parent heterocycle . The resulting changes affect the properties of the polymer, enhancing its performance as a semiconductor .

Result of Action

The result of Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)'s action is the successful development of high-performance semiconducting polymers . The NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .

Orientations Futures

The development of new electron-accepting π-conjugated systems for application as nonfullerene acceptors in organic solar cells (OSCs) is urgently needed . “Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” represents a promising candidate for such applications. Future research could focus on further tuning the molecular properties of the materials and donor–acceptor interface engineering in the blended films .

Propriétés

IUPAC Name |

[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N4O2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYFYGHYWDJMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C3=C1C4=NON=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) (NOz) instead of its sulfur (NTz) or selenium (NSz) analogues affect the electronic properties of the resulting polymers?

A1: Replacing Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz) or Naphtho[1,2-c:5,6-c']bis[1,2,5]selenadiazole (NSz) with NOz in donor-acceptor polymers leads to a significant deepening of the frontier orbital energy levels, specifically the lowest unoccupied molecular orbital (LUMO) []. This is because NOz possesses a higher electron-deficient nature compared to NTz and NSz. Consequently, polymers containing NOz, such as PNOz4T, exhibit a lower LUMO level, which facilitates ambient ambipolar charge transport, making them suitable for various electronic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

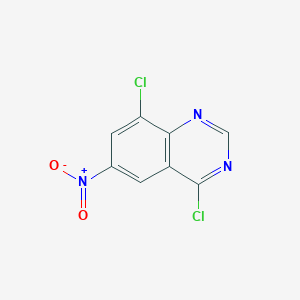

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)

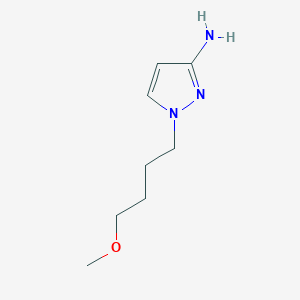

![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)

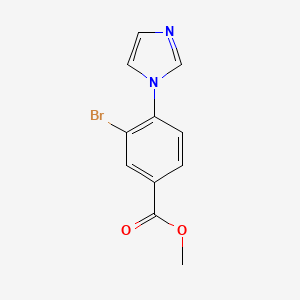

![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)

![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)